5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-chloro-4-(chloromethyl)-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c1-15-11(13)9(7-12)10(14-15)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCQDVYHESLDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377070 | |
| Record name | 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321538-19-6 | |
| Record name | 5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321538-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-phenyl-1H-pyrazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro and chloromethyl groups. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chloro groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield dechlorinated or partially reduced pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole serves as a vital building block in the synthesis of various pharmaceutical compounds. Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antibacterial Activity : Some derivatives have shown potency comparable to standard antibiotics like Streptomycin, making them promising candidates for further development in treating bacterial infections.
- Anti-inflammatory Properties : Compounds within the pyrazole class have been investigated for their potential as anti-inflammatory agents, with ongoing studies to evaluate their efficacy and mechanism of action.
Case Study: Synthesis of Pyrazole Derivatives
A series of novel pyrazole derivatives were synthesized using this compound as a precursor. These derivatives were evaluated for their in vitro antibacterial activity, revealing several compounds with significant effectiveness against resistant bacterial strains.
Agrochemical Applications
The compound also finds utility in the agrochemical sector, particularly as an intermediate in the production of pesticides and herbicides. Its chloromethyl and chloro substituents enhance its reactivity, allowing for the development of novel agrochemical agents.
Table: Comparison of Agrochemical Applications
| Compound Name | Application | Notable Features |
|---|---|---|
| This compound | Insecticide Development | Effective against a range of pests |
| Trifluoromethyl Pyrazoles | Herbicide Production | Enhanced efficacy due to trifluoromethyl group |
Research has shown that derivatives of this compound can be modified to improve their effectiveness against specific pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and chloromethyl groups can enhance its binding affinity to target molecules, while the phenyl ring can contribute to hydrophobic interactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
- CAS Registry Number : 55828-97-2
- Molecular Formula : C₁₁H₁₀Cl₂N₂ (simplified from C₁₆H₁₁Cl₃N₂ in ; corrected via )
- Molecular Weight : 237.12 g/mol (based on )
- Structural Features: A pyrazole ring substituted with chlorine at position 5, a chloromethyl group at position 4, a methyl group at position 1, and a phenyl group at position 2. The SMILES notation is CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2 .
The chloromethyl group may be introduced via alkylation or halogenation steps.
Applications : Pyrazole derivatives are widely used in agrochemicals and pharmaceuticals due to their antimicrobial, anti-inflammatory, and kinase-inhibiting properties . The chloromethyl group enhances reactivity for further functionalization.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 4 and 5 of the pyrazole ring:
Key Observations :
- Chloromethyl vs. Carbaldehyde : The chloromethyl group in the target compound offers a reactive site for nucleophilic substitution, whereas carbaldehyde derivatives (e.g., ) enable Schiff base formation or further oxidation.
- Phenoxy vs. Phenyl: Phenoxy-substituted analogs (e.g., ) exhibit improved antimicrobial activity due to increased electron-withdrawing effects.
Physicochemical Properties
- Crystal Packing: The target compound’s chloromethyl group may influence intermolecular interactions. For example, 3-methyl-5-phenoxy-1-phenylpyrazole-4-carbaldehyde exhibits weak C–H···π interactions , whereas chloromethyl groups could engage in halogen bonding.
Biological Activity
5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
- Chemical Formula : C₁₁H₁₀Cl₂N₂
- Molecular Weight : 241.12 g/mol
- CAS Number : 321538-19-6
- Melting Point : 70–74 °C
- Purity : ≥95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound exhibits activity against various cancer cell lines, showing promise as a therapeutic agent.
The compound has been noted for its ability to inhibit the proliferation of cancer cells, particularly in androgen receptor-dependent conditions such as prostate cancer. It acts as a selective androgen receptor modulator (SARM), demonstrating high affinity and strong antagonistic activity against androgen receptors in overexpressing cell lines .
Anti-inflammatory and Analgesic Effects
This compound has also been evaluated for its anti-inflammatory properties. In various studies, compounds with similar pyrazole structures have shown significant inhibition of pro-inflammatory cytokines.
These findings suggest that this compound may be beneficial in treating inflammatory diseases by modulating immune responses.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
| Bacterial Strain | Activity | Reference |
|---|---|---|
| E. coli | Significant inhibition | |
| S. aureus | Significant inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
This antimicrobial activity is attributed to the structural features of pyrazoles, which enhance their interaction with bacterial targets.
The biological activities of this compound are primarily mediated through:
- Androgen Receptor Modulation : The compound acts on androgen receptors, inhibiting their activity and thereby affecting the growth of AR-dependent tumors.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines like TNF-α and IL-6, the compound can reduce inflammation.
- Direct Antimicrobial Action : The presence of halogen atoms and specific functional groups in the structure enhances its interaction with microbial membranes and enzymes.
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Prostate Cancer Treatment : A study involving a cohort of prostate cancer patients treated with pyrazole derivatives showed a marked reduction in tumor size and improved patient outcomes compared to traditional therapies .
- Anti-inflammatory Trials : Clinical trials assessing the anti-inflammatory effects demonstrated significant reductions in markers such as C-reactive protein (CRP) among participants receiving pyrazole-based treatments .
Q & A
Q. What are the established synthetic routes for 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole?
The compound is primarily synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one reacts with POCl₃ and DMF to introduce the formyl and chloro groups . Alternative methods include nucleophilic substitution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMSO) . For derivatives, Knoevenagel condensation with ethyl cyanoacetate at 0°C has been utilized to form α,β-unsaturated esters .
Q. Key Reaction Parameters
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Spectroscopic Characterization :
- ¹H/¹³C NMR : Peaks at δ 9.93 (s, CHO), 3.95 (s, CH₃), and aromatic protons (δ 7.1–7.8) confirm substituent positions .
- IR : Stretching frequencies at ~1684 cm⁻¹ (C=O) and ~778 cm⁻¹ (C-Cl) .
- Elemental Analysis : Validates purity (e.g., C: 55.36%, H: 3.38%, Cl: 14.86%) .
Crystallographic Analysis :
X-ray diffraction reveals planar pyrazole rings (max deviation: 0.004 Å) and dihedral angles (e.g., 73.67° between pyrazole and phenyl rings). Weak C–H···π interactions stabilize crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazole derivatives?
- Temperature Control : Lower temperatures (0°C) during Knoevenagel condensation reduce side reactions .
- Catalyst Screening : Basic catalysts (KOH, K₂CO₃) enhance nucleophilic substitution efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Reaction Time : Extended reflux (6–12 hrs) ensures completion of phenol substitution .
Case Study :
Replacing K₂CO₃ with Cs₂CO₃ in nucleophilic substitution increased yield from 40% to 65% due to enhanced nucleophilicity .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation : Combine X-ray crystallography (to confirm bond angles/distances) with 2D NMR (COSY, NOESY) for stereochemical assignments .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, cross-validating experimental data .
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns .
Example : Discrepancies in ¹³C NMR signals for trifluoromethyl derivatives were resolved via X-ray data showing rotational isomerism .
Q. How does crystal packing influence the compound’s physicochemical properties?
- Hydrogen Bonding : Weak C–H···π interactions (distance: 3.2–3.5 Å) enhance thermal stability .
- Polarity : Planar pyrazole rings and substituent orientation (e.g., para-chlorophenyl) affect solubility in polar solvents .
- Melting Points : Derivatives with extended π-stacking exhibit higher melting points (e.g., 226–227°C for fluorophenyl analogs) .
Structural Insights from SHELX Refinement
SHELXL software refines disorder models and anisotropic displacement parameters, critical for accurate bond-length analysis .
Q. What experimental designs are used to evaluate bioactivity (e.g., anticonvulsant effects)?
- In Vivo Models : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents assess seizure suppression .
- Dose-Response Studies : ED₅₀ values (e.g., 30 mg/kg for hydrazide derivatives) quantify potency .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (Cl, CF₃) at the 4-position enhance blood-brain barrier permeability .
Q. How are computational tools applied to predict reactivity and regioselectivity?
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., carbonic anhydrase isoforms) .
- Reactivity Indices : Fukui functions (calculated via Gaussian) identify electrophilic sites for functionalization .
- MD Simulations : Predict solvent effects on reaction pathways (e.g., DMSO stabilizing transition states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
